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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy
and mechanism of action of IAG933, a first-in-class, orally bioavailable small molecule inhibitor
that directly disrupts the YAP/TAZ-TEAD protein-protein interaction, in mesothelioma cell lines.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its
dysregulation is implicated in the development of various cancers, including malignant
mesothelioma.[1] In many mesothelioma cases, mutations in upstream components of the
Hippo pathway, such as Neurofibromatosis Type 2 (NF2), lead to the constitutive activation of
the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-
activator with PDZ-binding motif).[1][2] YAP and TAZ translocate to the nucleus and bind to
TEAD (TEA domain) transcription factors, driving the expression of genes that promote tumor
growth and survival.[1][2]

IAG933 is a potent and selective inhibitor that directly targets the protein-protein interaction
between YAP/TAZ and all four TEAD paralogs.[3] By binding to the Q-loop pocket of TEAD,
IAG933 competitively prevents the formation of the YAP/TAZ-TEAD transcriptional complex,
leading to the eviction of YAP from chromatin and the subsequent downregulation of TEAD
target genes.[4][5] Preclinical studies have demonstrated that IAG933 exhibits potent anti-
proliferative activity and induces tumor regression in Hippo-driven mesothelioma models.[4]
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These protocols are designed for researchers investigating the therapeutic potential of IAG933
in mesothelioma cell lines such as MSTO-211H and NCI-H226.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of IAG933 in mesothelioma cell

lines.

Cell Line Assay Type Endpoint Value (nM) Reference
TEAD Target

MSTO-211H _ IC50 11-26 [4][6]
Gene Expression
TEAD Target

NCI-H226 _ IC50 11-26 [41171
Gene Expression

Mesothelioma Anti-proliferative

_ o GI50 13-91 [7]
Cell Lines Activity

Inhibition of Cell
NCI-H2052 ) ] GI50 41 [7]
Proliferation

Inhibition of YAP
NCI-H2052 Reporter Gene IC50 48 [7]

Expression

Signaling Pathway

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of
IAG933. In mesothelioma with Hippo pathway dysregulation (e.g., NF2 loss-of-function), the
inhibitory kinase cascade is inactive, allowing YAP/TAZ to accumulate in the nucleus. IAG933
disrupts the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of pro-
proliferative and anti-apoptotic genes.
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Caption: The Hippo Signaling Pathway and IAG933 Mechanism of Action.
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Experimental Protocols
Cell Culture of Mesothelioma Cell Lines

This protocol outlines the standard procedures for culturing MSTO-211H and NCI-H226
mesothelioma cell lines.

Materials:

e MSTO-211H (ATCC CRL-2081) or NCI-H226 (ATCC CRL-5826) cells
e RPMI-1640 Medium (e.g., ATCC 30-2001)

o Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)
 Penicillin-Streptomycin solution

e 0.25% (w/v) Trypsin-0.53 mM EDTA solution

o Phosphate-Buffered Saline (PBS), sterile

o Cell culture flasks (T-75)

o Humidified incubator (37°C, 5% CO2)

Procedure:

o Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640
with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

e Thawing Frozen Cells:
o Quickly thaw the vial of frozen cells in a 37°C water bath.

o Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed
complete growth medium.

o Centrifuge at 125 x g for 5-7 minutes.

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth
medium.

o Transfer the cell suspension to a T-75 flask.

o Cell Maintenance:
o Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
o Change the medium every 2-3 days.

e Sub-culturing (Passaging):

[¢]

When cells reach 80-90% confluency, aspirate the medium.
o Wash the cell monolayer once with sterile PBS.

o Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or
until cells detach.

o Neutralize the trypsin by adding 6-8 mL of complete growth medium.
o Gently pipette the cell suspension to ensure a single-cell suspension.

o Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask
containing fresh complete growth medium.[2]

Cell Viability Assay (ATP-Based)

This assay determines the effect of IAG933 on the viability of mesothelioma cells by measuring
intracellular ATP levels, an indicator of metabolically active cells.

Workflow Diagram:
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Caption: Workflow for the ATP-Based Cell Viability Assay.

Materials:
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e Mesothelioma cells (MSTO-211H, NCI-H226)
o Complete growth medium
e IAG933 (dissolved in DMSO)
e 96-well, opaque-walled microplates
o ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
e Luminometer
Procedure:
o Cell Seeding:
o Trypsinize and count the mesothelioma cells.

o Seed the cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in
100 pL of complete growth medium.

o Incubate the plate for 24 hours at 37°C, 5% CO2.
e IAG933 Treatment:

o Prepare a serial dilution of IAG933 in complete growth medium. It is recommended to use
a concentration range that brackets the expected G150 value (e.g., 0.1 nM to 10 uM).

o Include a vehicle control (DMSO) at the same final concentration as the highest IAG933

concentration.

o Carefully remove the medium from the wells and add 100 pL of the IAG933 dilutions or
vehicle control.

o Incubate the plate for 72 hours at 37°C, 5% CO2.
e ATP Measurement:

o Equilibrate the plate and the ATP detection reagent to room temperature.
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[e]

Add 100 pL of the ATP detection reagent to each well.

o

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate the plate at room temperature for 10 minutes in the dark to stabilize the
luminescent signal.

[¢]

Measure the luminescence using a luminometer.

e Data Analysis:

o Subtract the average luminescence of the background wells (medium only) from all other
measurements.

o Normalize the data to the vehicle-treated control wells (set to 100% viability).

o Plot the normalized luminescence values against the logarithm of the IAG933
concentration.

o Calculate the GI50 (the concentration of IAG933 that causes a 50% reduction in cell
growth) using non-linear regression analysis.

Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the mRNA levels of TEAD target genes (CCN1, ANKRD1,
CCNZ2) in mesothelioma cells following treatment with IAG933.

Workflow Diagram:
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Caption: Workflow for Gene Expression Analysis by RT-qPCR.

Materials:

¢ Treated mesothelioma cells

¢ RNA extraction kit
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cDNA synthesis kit

SYBR Green gPCR master mix

Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH,
ACTB)

gPCR instrument

Procedure:

e Cell Treatment and RNA Extraction:

Seed mesothelioma cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of IAG933 (e.g., 1 nM to 1 uM) and a vehicle
control for 24 hours.[4]

Extract total RNA from the cells using a commercial RNA extraction kit according to the
manufacturer's instructions.

Assess RNA gquality and quantity using a spectrophotometer or a bioanalyzer.

cDNA Synthesis:

o Synthesize cDNA from 1 pg of total RNA using a cDNA synthesis kit.

gPCR:

Prepare the gPCR reaction mix containing cDNA template, forward and reverse primers
for a target or housekeeping gene, and SYBR Green master mix.

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial
denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1
min).

Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.
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o Data Analysis:

o

Determine the cycle threshold (Ct) values for each gene in each sample.

[¢]

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ACt
= Ct_target - Ct_housekeeping).

[¢]

Calculate the relative gene expression changes using the 2-AACt method.

o

To determine the IC50 for target gene inhibition, plot the percentage of inhibition against
the log concentration of IAG933 and perform a non-linear regression analysis.

Western Blot Analysis of YAPITAZ

This protocol describes the detection of total and phosphorylated YAP/TAZ protein levels in
mesothelioma cells to assess the activation state of the Hippo pathway.

Materials:

Treated mesothelioma cells

» RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-YAP/TAZ, anti-phospho-YAP (Ser127), anti-GAPDH)

o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system
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Procedure:

e Protein Extraction:
o Lyse the treated cells in RIPA buffer.
o Determine the protein concentration using a BCA assay.

e SDS-PAGE and Western Blotting:
o Denature 20-30 ug of protein per sample and separate by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.
o Block the membrane in blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again and apply the ECL substrate.
o Visualize the protein bands using an imaging system.
e Analysis:

o Quantify the band intensities and normalize to a loading control like GAPDH. A lower ratio
of phosphorylated YAP to total YAP indicates higher pathway activation.[3][9]

Chromatin Immunoprecipitation (ChlP) Assay

This protocol is to determine if IAG933 treatment leads to the eviction of YAP from the
chromatin at the promoter regions of its target genes.

Materials:

e Treated mesothelioma cells
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e Formaldehyde (37%)

e Glycine

e Cell lysis and nuclear lysis buffers
e Sonicator

e Anti-YAP antibody and control IgG
e Protein A/G magnetic beads

e Wash buffers

 Elution buffer

* RNase A and Proteinase K

o DNA purification kit

e (PCR reagents and primers for target gene promoters
Procedure:

e Cross-linking and Chromatin Preparation:

o

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes.

[¢]

Quench the reaction with glycine.

[¢]

Lyse the cells and nuclei to release chromatin.

[e]

Shear the chromatin to fragments of 200-1000 bp by sonication.
e Immunoprecipitation:
o Pre-clear the chromatin with protein A/G beads.

o Incubate the chromatin with an anti-YAP antibody or control IgG overnight at 4°C.
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o Capture the antibody-chromatin complexes with protein A/G beads.

e Washes and Elution:
o Wash the beads to remove non-specific binding.
o Elute the protein-DNA complexes from the beads.
o Reverse Cross-linking and DNA Purification:
o Reverse the cross-links by heating in the presence of Proteinase K.
o Purify the DNA using a DNA purification Kkit.
e Analysis by qPCR:

o Quantify the amount of immunoprecipitated DNA corresponding to specific gene
promoters using gPCR. A significant reduction in the amount of promoter DNA
immunoprecipitated with the YAP antibody in IAG933-treated cells compared to control
cells indicates YAP eviction from the chromatin.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental
conditions and reagents. It is recommended to consult the original research articles and
manufacturer's instructions for further details. For research use only. Not for use in diagnostic
procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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